molecular formula C9H14ClN3O B1500642 2-(Piperidin-3-yloxy)-pyrazine hydrochloride CAS No. 1185312-42-8

2-(Piperidin-3-yloxy)-pyrazine hydrochloride

Cat. No.: B1500642
CAS No.: 1185312-42-8
M. Wt: 215.68 g/mol
InChI Key: CHLBMOBKXZTNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-3-yloxy)-pyrazine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3O and its molecular weight is 215.68 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the interaction of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 22971 g/mol , which is within the range generally favorable for good bioavailability.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.

Biological Activity

2-(Piperidin-3-yloxy)-pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring linked to a piperidine moiety through an oxygen atom. This unique structure enhances its solubility and bioavailability, making it suitable for various biological studies and pharmaceutical formulations. The hydrochloride form further aids in its solubility, facilitating its use in biological assays .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have demonstrated its efficacy against various microbial strains, suggesting potential applications in treating infections .
  • Anticancer Activity : The compound has shown promise as an inhibitor of Class I PI3-kinase enzymes, which are implicated in tumorigenesis. This inhibition may contribute to its anti-tumor effects by preventing uncontrolled cellular proliferation .
  • Modulation of Cellular Pathways : Interaction studies reveal that the compound can bind to specific enzymes and receptors, influencing cellular signaling pathways. The piperidine moiety facilitates hydrophobic interactions with enzyme active sites, while the pyrazine ring engages in π-π stacking interactions, enhancing binding affinity .

The mechanism of action involves the compound's ability to interact with molecular targets within cells. These interactions can modulate enzymatic activity and cellular signaling pathways, leading to various pharmacological effects. Preliminary studies suggest that it may act through:

  • Inhibition of PI3-Kinase Signaling : By selectively inhibiting Class I PI3-kinase isoforms, the compound may reduce pro-tumorigenic signaling and promote apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The exact mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructureKey Features
1-(Pyrazin-2-yl)piperidin-3-ylmethanolPyrazine + PiperidineContains a methanol group; different biological activity profile.
2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochlorideMethylated Pyrazine + PiperidineSimilar structure but includes a methyl group on the pyrazine; different solubility characteristics.
Piperidine derivatives (e.g., Piperine)Piperidine-basedLacks the pyrazine ring; primarily known for different pharmacological effects.

This comparison underscores the distinct properties of this compound, which may enhance its potential as a lead compound in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A recent investigation demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Cancer Research : In vitro studies showed that the compound effectively inhibited the proliferation of various cancer cell lines by targeting PI3K signaling pathways. This suggests its potential utility in cancer therapy .
  • Pharmacological Profiling : Further research is ongoing to elucidate the pharmacokinetic properties and therapeutic window of this compound, which will be crucial for its development as a therapeutic agent .

Properties

IUPAC Name

2-piperidin-3-yloxypyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9;/h4-5,7-8,10H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLBMOBKXZTNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671557
Record name 2-[(Piperidin-3-yl)oxy]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185312-42-8
Record name 2-[(Piperidin-3-yl)oxy]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.